Slap TA, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

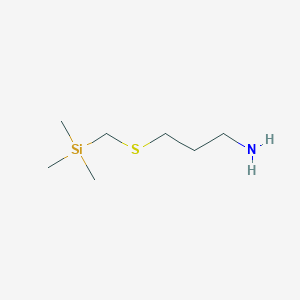

“Slap TA, 95%” is also known as “3-(((Trimethylsilyl)methyl)thio)propan-1-amine”. It has an empirical formula of C7H19NSSi and a molecular weight of 177.38 .

Synthesis Analysis

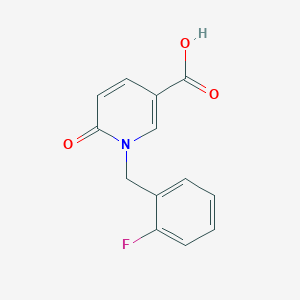

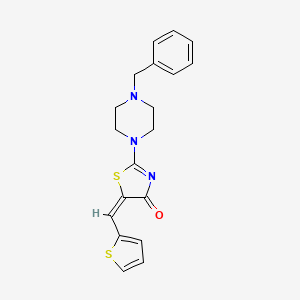

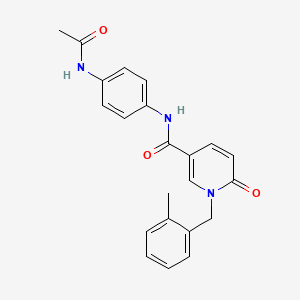

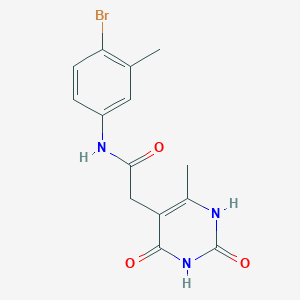

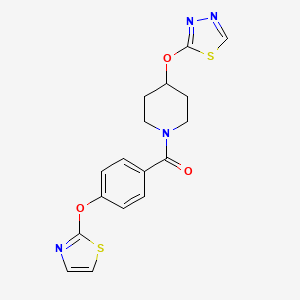

When used with aliphatic or aromatic aldehydes, this silicon amine protocol (SLAP) reagent enables the photomediated synthesis of thiomorpholines and thiazepanes . For photocatalytic cross-coupling with this SLAP Reagent, Ir [(ppy) 2 dtbbpy]PF 6 is used with a recommended starting combination of Lewis acids Bi (OTf) 3 and Cu (OTf) 2 prior to subsequent substrate-specific optimization .Molecular Structure Analysis

The molecular structure of “Slap TA, 95%” is represented by the empirical formula C7H19NSSi .Chemical Reactions Analysis

The SLAP reagent is used in the photomediated synthesis of thiomorpholines and thiazepanes. This process involves photocatalytic cross-coupling with aliphatic or aromatic aldehydes .Physical And Chemical Properties Analysis

“Slap TA, 95%” is a liquid with a density of 0.90452. It should be stored at a temperature between 2-8°C .科学的研究の応用

Evaluation of SLAP Lesions in Patients with Shoulder Pain

SLAP TA, 95% has been used in the evaluation of SLAP (Superior Labral Anterior Posterior) lesions in patients with shoulder pain . This study investigated the ability of T2 mapping to assess the glenoid labrum and to differentiate between healthy labral substances and SLAP lesions using arthroscopy as the gold standard .

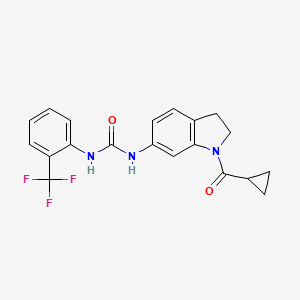

Photomediated Synthesis of Thiomorpholines and Thiazepanes

When used with aliphatic or aromatic aldehydes, SLAP TA, 95% enables the photomediated synthesis of thiomorpholines and thiazepanes . This process is promoted by blue light and tolerates a wide range of heteroaromatic, aromatic, and aliphatic aldehydes .

Photocatalytic Cross-Coupling with Aldehydes and Ketones

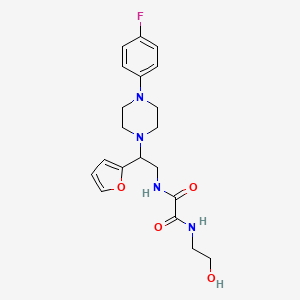

SLAP TA, 95% has been developed for photocatalic cross-coupling with aldehydes and ketones to form N-unprotected piperazines . This blue light promoted process tolerates a wide range of heteroaromatic, aromatic, and aliphatic aldehydes and structurally and stereochemically complex SLAP .

Synthesis of Thiomorpholines

SLAP TA, 95% is used in the synthesis of thiomorpholines . This process involves the use of aliphatic or aromatic aldehydes and is photomediated .

Synthesis of Thiazepanes

SLAP TA, 95% is also used in the synthesis of thiazepanes . Similar to the synthesis of thiomorpholines, this process involves the use of aliphatic or aromatic aldehydes and is photomediated .

Formation of N-Unprotected Piperazines

SLAP TA, 95% is used in the formation of N-unprotected piperazines . This process involves photocatalytic cross-coupling with aldehydes and ketones .

作用機序

Target of Action

The primary targets of Slap TA, 95% are aliphatic or aromatic aldehydes . Aldehydes play a crucial role in various biochemical reactions and pathways in the body. They are involved in the formation of various biomolecules and are also intermediates in metabolic pathways.

Mode of Action

Slap TA, 95%: interacts with its targets (aliphatic or aromatic aldehydes) to enable the photomediated synthesis of thiomorpholines and thiazepanes . This interaction is facilitated by a photocatalytic cross-coupling process with Ir [(ppy) 2 dtbbpy]PF 6 .

Biochemical Pathways

The biochemical pathways affected by Slap TA, 95% involve the synthesis of thiomorpholines and thiazepanes from aldehydes . These compounds are part of a larger group of heterocyclic compounds that have various applications in medicinal chemistry due to their wide range of biological activities.

Result of Action

The molecular and cellular effects of Slap TA, 95% 's action result in the formation of N-unprotected piperazines . Piperazines are a class of organic compounds that have various applications in medicine, including as antipsychotics and antidepressants.

Safety and Hazards

特性

IUPAC Name |

3-(trimethylsilylmethylsulfanyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NSSi/c1-10(2,3)7-9-6-4-5-8/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNESDLLESCAVSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CSCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NSSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Slap TA, 95% | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2626477.png)

![Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2626492.png)

![6-[[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2626495.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2626499.png)